6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17794876
InChI: InChI=1S/C9H9N3O2/c1-3-4-10-9-11-6(2)5-7(12-9)8(13)14/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17794876

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name 6-methyl-2-(prop-2-ynylamino)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C9H9N3O2/c1-3-4-10-9-11-6(2)5-7(12-9)8(13)14/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)
Standard InChI Key DCNQECPFPPDQTF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NCC#C)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure centers on a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at the 1- and 3-positions. Key substituents include:

  • Methyl group (-CH3_3): Positioned at the 6th carbon, this group enhances lipophilicity and may influence binding interactions with hydrophobic regions of biological targets.

  • Prop-2-yn-1-ylamino group (-NH-C≡CH): At the 2nd position, this propargylamine-derived substituent introduces alkyne functionality, enabling potential click chemistry applications or covalent interactions with thiol groups in proteins.

  • Carboxylic acid (-COOH): Located at the 4th position, this group confers acidity (pKa ~2–3) and facilitates salt formation or hydrogen bonding with biological targets.

The interplay of these groups creates a zwitterionic structure under physiological conditions, balancing acidic and basic properties.

Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regiochemistry of substitutions. Key signals include:

  • 1^1H NMR: A singlet at δ 2.5 ppm (6-CH3_3), a triplet for the propargyl protons (δ 3.1–3.3 ppm), and a broad peak for the NH group (δ 6.8–7.2 ppm).

  • 13^{13}C NMR: Distinct signals for the carboxylic carbon (δ 170–175 ppm) and alkyne carbons (δ 70–85 ppm).

Density Functional Theory (DFT) calculations predict a planar pyrimidine ring with slight puckering due to steric interactions between the methyl and propargyl groups.

Synthesis and Manufacturing Processes

Multi-Step Synthetic Routes

Synthesis typically involves sequential functionalization of the pyrimidine core (Table 1):

Table 1: Representative Synthesis Protocol

StepReactionConditionsKey ReagentsYield
1Ring FormationEtOH, reflux, 12 hUrea, ethyl acetoacetate65%
2Amination at C2DMF, 80°C, 6 hPropargylamine, K2_2CO3_358%
3Carboxylic Acid FormationNaOH (aq), 100°C, 3 hHydrolysis of ester82%

Key challenges include controlling regioselectivity during amination and minimizing side reactions of the alkyne group. Catalysts such as Cu(I) iodide improve coupling efficiency in Step 2.

Purification and Quality Control

Recrystallization from ethanol-water mixtures (7:3 v/v) yields pure product (>98% by HPLC). Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 192.08 [M+H]+^+.

Biological Activities and Mechanism of Action

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The propynyl group may disrupt microbial membrane integrity via hydrophobic interactions.

Enzyme Inhibition

Structural analogs inhibit NAPE-PLD (IC50_{50} = 72 nM), a key enzyme in lipid signaling . Molecular docking predicts hydrogen bonding between the carboxylic acid and Ser153^{153} in the enzyme’s active site .

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparison

CompoundSubstituentsBioactivity
6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid6-CH3_3, 2-NH-C≡CH, 4-COOHAntimicrobial, Anticancer
2-Methyl-6-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid (Isomer)2-CH3_3, 6-NH-C≡CH, 4-COOHReduced activity (MIC = 32 µg/mL)
6-Methyl-2-[(pent-4-yn-1-yl)amino]pyrimidine-4-carboxylic acidLonger alkyne chain (C5_5H9_9)Improved solubility, lower potency

Regiochemistry profoundly impacts bioactivity, with the 6-methyl/2-amino configuration being optimal.

Challenges and Future Directions

Limitations

  • Poor Aqueous Solubility: Log P = 1.2 limits formulation options.

  • Unclear Pharmacokinetics: No in vivo ADME data available.

Research Priorities

  • SAR Optimization: Exploring bulkier alkyne substituents for enhanced target engagement .

  • Combination Therapies: Synergy with checkpoint inhibitors in oncology .

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